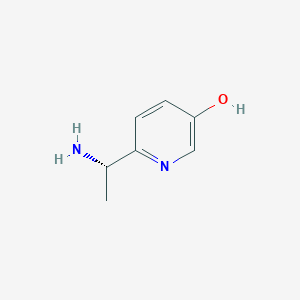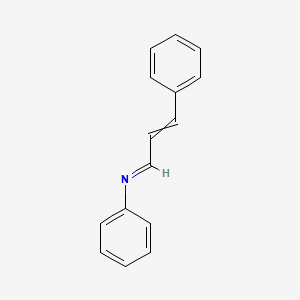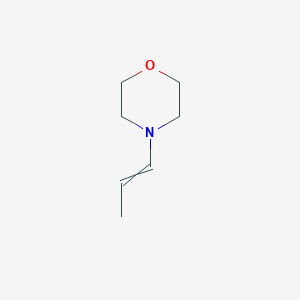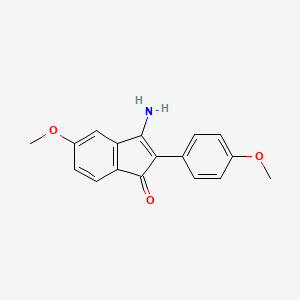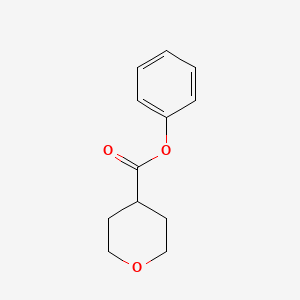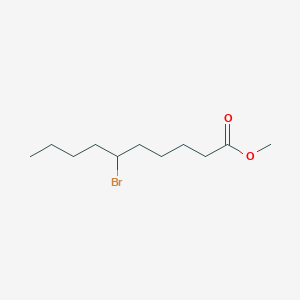![molecular formula C24H19ClFNO4 B8662746 (2S)-3-(3-chloro-4-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B8662746.png)
(2S)-3-(3-chloro-4-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-3-(3-chloro-4-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring and an N-FMOC (9H-fluoren-9-ylmethoxycarbonyl) protecting group on the amino group. The N-FMOC group is commonly used in peptide synthesis to protect the amino group from unwanted reactions during the synthesis process .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired substitutions and protection .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of amino acids with appropriate protecting groups, followed by deprotection and purification steps to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-3-(3-chloro-4-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may result in changes to the oxidation state of the substituents .
Applications De Recherche Scientifique
(2S)-3-(3-chloro-4-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid has several scientific research applications, including:
Chemistry: Used in the synthesis of peptides and other complex molecules.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of (2S)-3-(3-chloro-4-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid involves its incorporation into peptides and proteins during synthesis. The N-FMOC group protects the amino group from unwanted reactions, allowing for selective modifications. The chloro and fluoro substituents can influence the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other FMOC-protected amino acids with different substituents on the phenyl ring, such as:
- 3-Fluoro-L-phenylalanine, N-FMOC protected
- 4-Fluoro-L-phenylalanine, N-FMOC protected
- 3-Chloro-L-phenylalanine, N-FMOC protected .
Uniqueness
(2S)-3-(3-chloro-4-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical properties and reactivity. This dual substitution can provide distinct advantages in specific synthetic and research applications .
Propriétés
Formule moléculaire |
C24H19ClFNO4 |
|---|---|
Poids moléculaire |
439.9 g/mol |
Nom IUPAC |
(2S)-3-(3-chloro-4-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C24H19ClFNO4/c25-20-11-14(9-10-21(20)26)12-22(23(28)29)27-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m0/s1 |
Clé InChI |
GKDZBYZULQFYHD-QFIPXVFZSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C=C4)F)Cl)C(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)F)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


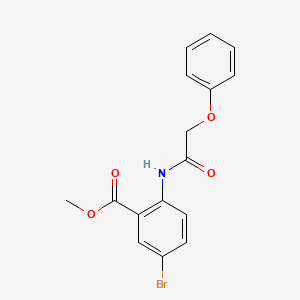
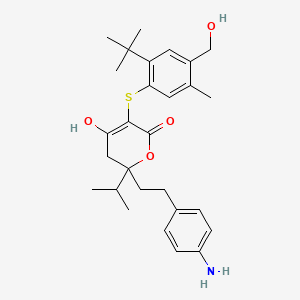
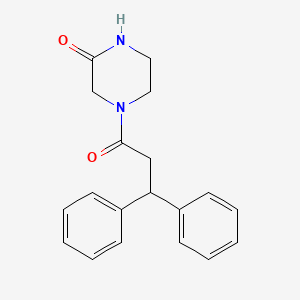
![5-(4-Aminophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B8662692.png)
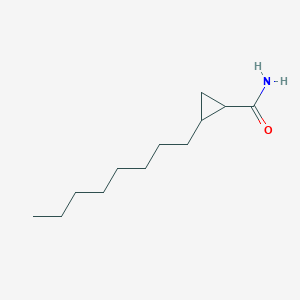

![[4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridin-3-yl]methanol hydrochloride](/img/structure/B8662706.png)
